Ethyl(quinolin-2-ylmethyl)amine dihydrochloride
Overview
Description
Ethyl(quinolin-2-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Chemical Structure
Ethyl(quinolin-2-ylmethyl)amine dihydrochloride has a molecular formula of C12H16Cl2N2 . It contains a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains an ethylamine group, which is a primary amine.Molecular Weight
The molecular weight of this compound is 259.18 g/mol .Physical Properties
This compound is a powder at room temperature .Storage and Stability
It is recommended to store this compound at room temperature . The stability of this compound can be affected by various environmental factors such as temperature, humidity, and light.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine. One common method includes the condensation of quinoline-2-carbaldehyde with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques and dried to obtain the final compound in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Ethyl(quinolin-2-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, tetrahydroquinolines, and substituted quinolines .
Scientific Research Applications
Ethyl(quinolin-2-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride, known for its wide range of applications in medicinal chemistry.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline-2-carboxylic acid: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and stability, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(quinolin-2-ylmethyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRQHGBEECYHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2C=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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